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molecular formula C6H7ClN4O2 B8728540 6-Amino-4-chloro-2-iminopyrimidin-1(2H)-yl acetate CAS No. 113674-67-2

6-Amino-4-chloro-2-iminopyrimidin-1(2H)-yl acetate

Cat. No. B8728540
M. Wt: 202.60 g/mol
InChI Key: YDJAPSOKLLXXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04780537

Procedure details

5 g (0.035 mole) of 2,6-diamino-4-chloropyrimidine are dissolved in 50 ml of anhydrous tetrahydrofuran. 7 ml of a 70% aqueous hydrogen peroxide solution and 16 ml of acetic anhydride are added dropwise while stirring at a temperature of 40° C. in half an hour. The mixture is stirred at 60° C. for further two hours. After evaporating the tetrahydrofuran 50 ml of water are added to the residue, then it is kept in a refrigerator for a night. Thus 4.00 g (57%) of the aimed compound separate. Further 0.77 g (11%) of this compound is obtained by filtering the product achieved by the second separation.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Two
Yield
11%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([NH2:9])[N:3]=1.OO.[C:12]([O:15]C(=O)C)(=[O:14])[CH3:13]>O1CCCC1>[NH2:9][C:4]1[N:3]([O:15][C:12](=[O:14])[CH3:13])[C:2](=[NH:1])[N:7]=[C:6]([Cl:8])[CH:5]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
while stirring at a temperature of 40° C. in half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at 60° C. for further two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After evaporating the tetrahydrofuran 50 ml of water
ADDITION
Type
ADDITION
Details
are added to the residue
WAIT
Type
WAIT
Details
it is kept in a refrigerator for a night
CUSTOM
Type
CUSTOM
Details
Thus 4.00 g (57%) of the aimed compound separate

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC(N1OC(C)=O)=N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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